![molecular formula C17H15N3O3S B3746719 2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B3746719.png)
2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Overview
Description
2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide, also known as BIX01294, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 and has since been used to study the epigenetic regulation of gene expression.
Mechanism of Action
2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide inhibits the activity of G9a and GLP by binding to the SET domain, which is responsible for the methyltransferase activity of these enzymes. 2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide binds to a pocket within the SET domain, which prevents the binding of the cofactor S-adenosylmethionine (SAM) and the substrate histone H3. This results in the inhibition of H3K9 methylation and the activation of genes that are silenced by H3K9 methylation.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the expression of pluripotency genes in embryonic stem cells, which leads to the maintenance of an undifferentiated state. 2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has been shown to promote the differentiation of neuronal progenitor cells into mature neurons.
Advantages and Limitations for Lab Experiments
2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of G9a and GLP, which allows for the specific inhibition of H3K9 methylation. 2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has also been shown to have good bioavailability and can be administered orally. However, 2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has some limitations for lab experiments. It has been shown to have off-target effects on other histone lysine methyltransferases, which can complicate data interpretation. In addition, 2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has a short half-life, which requires frequent dosing in in vivo experiments.
Future Directions
There are several future directions for the use of 2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide in scientific research. One area of interest is the study of the role of G9a and GLP in different biological processes, such as aging and neurodegenerative diseases. Another area of interest is the development of more potent and selective inhibitors of G9a and GLP, which can overcome the limitations of 2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide. Finally, the combination of 2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide with other epigenetic modifiers, such as DNA methyltransferase inhibitors, may provide a more effective approach for the treatment of cancer and other diseases.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has been widely used in scientific research to study the epigenetic regulation of gene expression. It is a potent inhibitor of G9a and GLP, which are histone lysine methyltransferases that play a role in the regulation of gene expression. 2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has been shown to inhibit the methylation of histone H3 lysine 9 (H3K9), which leads to the activation of genes that are silenced by H3K9 methylation. 2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide has been used to study the role of G9a and GLP in various biological processes, including embryonic stem cell differentiation, cancer cell proliferation, and neuronal development.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(9-24-17-19-12-3-1-2-4-13(12)20-17)18-8-11-5-6-14-15(7-11)23-10-22-14/h1-7H,8-10H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROULFGAVCZUHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylthio)-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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